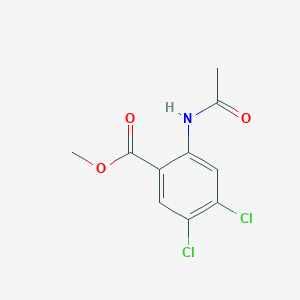

Methyl 2-acetamido-4,5-dichlorobenzoate

Description

Contextualization within Halogenated Aromatic Esters Research

Halogenated aromatic esters are a class of compounds extensively studied for their diverse chemical reactivity and biological activities. The presence of halogen atoms on the aromatic ring significantly influences the electronic properties of the molecule, impacting its reactivity and potential as a precursor in various chemical transformations. Research in this area often focuses on developing new synthetic methodologies for their preparation and exploring their applications in medicinal chemistry and materials science. For instance, related compounds like methyl 2,5-dichlorobenzoate (B1240473) are utilized as plant growth regulators and fungicides. nih.govherts.ac.uk The study of such compounds provides insights into structure-activity relationships, where the type and position of the halogen can dramatically alter the compound's biological profile.

Role as a Key Intermediate and Building Block in Advanced Organic Synthesis

The true significance of Methyl 2-acetamido-4,5-dichlorobenzoate lies in its potential as a key intermediate and building block in the construction of more complex molecular architectures. The strategic placement of the chloro, acetamido, and ester functional groups offers multiple reaction sites for further chemical modifications. The acetamido group can be hydrolyzed to an amino group, a crucial functional handle for the synthesis of various heterocyclic compounds and pharmaceutical agents. thegoodscentscompany.com The chlorine atoms can participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For example, derivatives of N-aryl anthranilic acids, which share a similar core structure, are known to form complex supramolecular architectures. nih.gov The versatility of such intermediates makes them valuable in the synthesis of drug candidates and other functional organic materials. medchemexpress.com

Overview of Current Research Trajectories and Challenges

Current research involving structures related to this compound is focused on several key areas. A significant challenge lies in the regioselective synthesis of polychlorinated aromatic compounds. researchgate.net Achieving specific chlorination patterns on an aromatic ring, especially in the presence of other functional groups, requires sophisticated synthetic strategies. Modern approaches, including transition-metal-catalyzed C-H functionalization, are being explored to overcome these hurdles and provide more efficient and selective routes to such molecules. researchgate.netresearchgate.net

Another research trajectory involves the use of such building blocks in the synthesis of novel heterocyclic compounds. The development of new synthetic methods to construct complex ring systems from simple, functionalized precursors is a continuous effort in organic chemistry. Furthermore, there is ongoing interest in the biological evaluation of compounds containing the dichlorinated acetanilido moiety for potential applications in medicinal chemistry. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance biological activity, is a well-documented phenomenon that underscores the importance of exploring the synthetic space around such core structures. nih.gov

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 869550-60-7 |

| Molecular Formula | C₁₀H₉Cl₂NO₃ |

| Molecular Weight | 262.09 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-4,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-5(14)13-9-4-8(12)7(11)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCIJZMWEYFEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Methyl 2 Acetamido 4,5 Dichlorobenzoate

Retrosynthetic Analysis of the Target Molecular Architecture

A retrosynthetic analysis of Methyl 2-acetamido-4,5-dichlorobenzoate deconstructs the molecule into simpler, more readily available precursors. The primary disconnections are identified at the ester and amide functional groups, and the chloro-substituents on the aromatic ring.

The key bond disconnections are:

C(O)-OCH3 bond: This ester linkage points to a retrosynthetic step involving the esterification of the corresponding carboxylic acid, 2-acetamido-4,5-dichlorobenzoic acid, with methanol (B129727).

N-C(O)CH3 bond: The acetamido group can be disconnected to reveal a primary amine, methyl 2-amino-4,5-dichlorobenzoate, and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Ar-Cl bonds: The two chlorine atoms on the benzene (B151609) ring suggest a halogenation step. The starting material for this step would be a substituted benzene derivative that can be selectively chlorinated at the desired positions.

Following this logic, a plausible forward synthesis would start from a substituted aniline (B41778) or benzoic acid, followed by a sequence of amidation, chlorination, and esterification reactions. The order of these steps is crucial for achieving the correct substitution pattern due to the directing effects of the functional groups on the aromatic ring.

Classical and Modern Synthetic Approaches to the Benzoate Scaffold

The construction of the this compound molecule relies on a series of well-established and optimized chemical transformations.

The final step in many proposed syntheses of the target molecule is the formation of the methyl ester from 2-acetamido-4,5-dichlorobenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester product and achieve high yields, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com Another strategy to shift the equilibrium is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus or a desiccant. masterorganicchemistry.com

A typical procedure for a similar compound, methyl 2,5-dichlorobenzoate (B1240473), involves refluxing the corresponding dichlorobenzoic acid in absolute methanol with a few drops of sulfuric acid for several hours. nih.govresearchgate.net After the reaction, the excess solvent is removed, and the crude ester is purified, often by recrystallization, to yield the final product. nih.gov

Table 1: Example of Fischer Esterification Conditions

| Carboxylic Acid | Alcohol (Solvent) | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dichlorobenzoic Acid | Methanol | Sulfuric Acid | Reflux, 5 hours | 88% | nih.gov |

| 3,5-Dichlorobenzoic Acid | Methanol | Sulfuric Acid | Reflux, 5 hours | 97% | googleapis.com |

The acetamido group (-NHCOCH₃) is typically introduced by the acylation of a corresponding amino group. In a potential synthetic route for this compound, this would involve the acetylation of methyl 2-amino-4,5-dichlorobenzoate.

This reaction is generally straightforward and high-yielding. Common acetylating agents include acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or HCl). The choice of solvent and reaction conditions depends on the reactivity of the starting aniline derivative.

The introduction of two chlorine atoms at the C4 and C5 positions of the benzene ring relative to the primary functional group presents a significant regiochemical challenge. The directing effects of the substituents already on the ring (the amino/acetamido and carboxyl/ester groups) will determine the position of electrophilic attack.

An amino group is a powerful activating, ortho-, para-director, while an acetamido group is also an ortho-, para-director, though less activating. A carboxyl or ester group is a deactivating, meta-director. The final substitution pattern of the target molecule suggests that the halogenation step likely occurs when an ortho-, para-directing group is at the C1 position, guiding the incoming electrophiles.

Traditional electrophilic aromatic halogenation often leads to a mixture of products. nih.gov Achieving high regioselectivity for a specific dichlorinated isomer can be difficult. Modern methods, such as those involving directed ortho-metalation or the use of specialized halogenating agents, can offer greater control. For instance, recent research has focused on strategies like oxidative halodeboronation to achieve precise ortho-halogenation of N-aryl amides, highlighting the ongoing effort to develop more selective synthetic tools. nih.gov

Development of Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing substituted benzoates, this translates to several potential improvements over classical methods.

Key areas for developing greener pathways include:

Catalyst-Free Reactions: Some syntheses of related heterocyclic compounds have been achieved without the need for a metal catalyst, simplifying purification and reducing toxic waste. bohrium.com

Use of Sustainable Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a primary goal. bohrium.comrsc.org For example, efficient one-pot syntheses of benzothiazole (B30560) derivatives have been successfully carried out in water. rsc.org

Energy Efficiency: Conducting reactions at room temperature and under mild conditions reduces energy consumption and the formation of byproducts. bohrium.commdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste.

While specific green routes for this compound are not widely published, the strategies developed for analogous compounds, such as 2-substituted benzothiazoles, provide a framework. nih.gov These include condensation reactions in ethanol at room temperature and the use of recyclable catalysts. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yields in Analogous Systems

Optimizing reaction conditions is critical for maximizing product yield and selectivity while minimizing reaction time and waste. For syntheses analogous to that of this compound, several parameters are typically investigated.

In the synthesis of dihydrobenzofuran neolignans, which involves the oxidative coupling of methyl esters, researchers optimized conditions by evaluating: scielo.br

Oxidizing Agent: Different silver(I) reagents were tested, with silver(I) oxide proving most effective.

Solvent: A range of solvents was screened, with acetonitrile (B52724) providing the best balance of conversion and selectivity, in addition to being a "greener" option than chlorinated solvents.

Reaction Time: The reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in performance, which also helped to reduce the formation of undesired byproducts. scielo.br

Table 2: Optimization of Oxidative Coupling for Dihydrobenzofuran Neolignans

| Oxidant (1 equiv.) | Solvent | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Ag₂O | Benzene/Acetone | 20 | 85 | 45 |

| Ag₂O | Acetonitrile | 4 | 80 | 50 |

| AgNO₃ | Acetonitrile | 4 | 60 | 30 |

| AgOAc | Acetonitrile | 4 | 75 | 40 |

Adapted from optimization studies on analogous systems. scielo.br

Considerations of Scalability in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory setup to a larger, pilot, or industrial scale is a complex process fraught with challenges that are not always apparent at the bench. prepchem.comnumberanalytics.com For the synthesis of this compound, a viable laboratory route would likely involve two primary transformations: the esterification of a carboxylic acid precursor followed by the N-acetylation of an amine. Scaling up this synthesis requires careful consideration of numerous factors beyond simply multiplying reagent quantities. Key areas of focus include reaction kinetics, heat and mass transfer, reagent and catalyst selection, and purification strategies. numberanalytics.comderpharmachemica.com

A plausible synthetic pathway for this compound begins with 2-amino-4,5-dichlorobenzoic acid. This precursor would first undergo esterification with methanol, likely via a Fischer-Speier esterification, to yield Methyl 2-amino-4,5-dichlorobenzoate. prepchem.comnbinno.com This intermediate would then be subjected to N-acetylation to afford the final product. Each of these steps presents unique scalability challenges.

Scalability of Fischer-Speier Esterification:

The Fischer-Speier esterification of 2-amino-4,5-dichlorobenzoic acid with methanol is an equilibrium-limited reaction. numberanalytics.comepfl.ch While effective on a small scale, several issues become prominent during scale-up.

Equilibrium and Water Removal: The reaction produces water as a byproduct, which can hydrolyze the ester product, shifting the equilibrium back toward the starting materials and limiting the yield. mdpi.com In a laboratory flask, a large excess of the alcohol reactant (methanol) can be used to drive the reaction forward. However, on a larger scale, this becomes economically and environmentally inefficient due to the cost and volume of solvent requiring removal and recovery. numberanalytics.comepfl.ch Alternative strategies, such as using a Dean-Stark trap to physically remove water, become more critical. numberanalytics.com

Heat Management: The reaction is typically conducted under reflux. epfl.ch Maintaining uniform temperature and controlling the exotherm of the acid-catalyst dissolution in a large reactor is more challenging than in a small flask. numberanalytics.com Inadequate heat dissipation can lead to localized overheating, potentially causing side reactions and decomposition of the thermally sensitive amino-ester product, resulting in increased impurity levels.

Catalyst Selection and Concentration: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are common. epfl.chmdpi.com While effective, their corrosive nature poses challenges for larger steel reactors. Furthermore, neutralization and removal of the acid catalyst during workup can generate significant waste streams. The optimal catalyst concentration may also differ between scales to balance reaction rate and potential degradation. numberanalytics.com Heterogeneous solid acid catalysts are an alternative that can simplify purification but may face issues of mass transfer limitations and catalyst deactivation on a larger scale.

| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Scalability Consideration | Impact on Yield/Purity |

|---|---|---|---|---|

| Methanol (Equivalents) | 20 | 5 | Cost and volume of solvent for removal and recovery. | Reduced driving force for equilibrium; may lower yield if water is not efficiently removed. |

| Water Removal | Excess Reagent | Dean-Stark Trap | Essential for driving the reaction to completion at lower reagent excess. numberanalytics.com | Maintains high conversion and yield. |

| Catalyst | H₂SO₄ (10 mol%) | p-Toluenesulfonic acid (5 mol%) | Corrosion, waste generation, and cost. Milder acids may be preferred. epfl.ch | Slightly slower reaction rate but potentially fewer side products and easier workup. |

| Reaction Time (hours) | 4 | 8 | Longer heat-up/cool-down cycles and potentially slower reaction rates at lower catalyst loading. numberanalytics.com | Extended time required to reach completion. |

Scalability of N-Acetylation:

The subsequent N-acetylation of Methyl 2-amino-4,5-dichlorobenzoate also requires careful process optimization for scale-up. The choice of acetylating agent is a primary concern.

Reagent Selection: Acetyl chloride is highly reactive and effective on a small scale but is corrosive and moisture-sensitive, and it generates hydrogen chloride gas, which must be scrubbed. derpharmachemica.comias.ac.in Acetic anhydride is a common alternative for larger-scale synthesis; it is less volatile and corrosive, but the acetic acid byproduct must be neutralized and removed. orientjchem.org Using acetic acid itself as the acetylating agent is economically and environmentally advantageous, though it requires higher temperatures and often a catalyst to achieve a reasonable reaction rate. ias.ac.in

Temperature Control: The N-acetylation of anilines is often exothermic. On a large scale, the rate of addition of the acetylating agent must be carefully controlled to manage the heat generated. numberanalytics.com A runaway reaction can lead to dangerous pressure buildup and the formation of undesirable impurities, including di-acetylation products.

Purification and Isolation: The crude product will contain the desired amide, unreacted starting material, the acetylating agent, and byproducts. Crystallization is a common purification method. The choice of solvent, cooling rate, and agitation are critical process parameters that must be developed to ensure consistent particle size and purity, which affects filtration and drying times. derpharmachemica.com An alternative for large-scale production is the development of a continuous-flow process, which can offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and consistent product quality. nih.gov

| Method | Reagent | Typical Conditions | Scale-Up Advantages | Scale-Up Challenges |

|---|---|---|---|---|

| Schotten-Baumann | Acetyl Chloride | Aqueous base, 0-25°C | Fast reaction, high yield. ias.ac.in | Corrosive, HCl gas evolution, moisture sensitive. derpharmachemica.com |

| Anhydride Acetylation | Acetic Anhydride | Neat or in solvent, often with base or acid catalyst | Less volatile/corrosive than acetyl chloride, high atom economy. orientjchem.org | Requires neutralization of acetic acid byproduct; can be exothermic. |

| Catalytic Acetylation | Acetic Acid | High temperature (e.g., 118°C), Brønsted acid catalyst ias.ac.in | Low cost, environmentally benign (water is the only byproduct). | Requires higher energy input, slower reaction rates. |

| Continuous Flow | Acetonitrile | High temp/pressure (e.g., 200°C, 50 bar), solid catalyst (Alumina) nih.gov | Excellent heat/mass transfer, enhanced safety, high reproducibility. | Requires specialized equipment, catalyst deactivation can be an issue. |

Ultimately, a successful scale-up from the laboratory requires a holistic approach. The initial laboratory process, even if high-yielding, may not be the most robust or economical at a larger scale. researchgate.net Process chemists must re-evaluate each step, considering the interplay between reaction conditions, equipment limitations, cost of goods, and waste disposal to develop a safe, reliable, and efficient manufacturing process. prepchem.com

Chemical Reactivity and Transformation Studies of Methyl 2 Acetamido 4,5 Dichlorobenzoate

Reactivity Profiles of the Methyl Ester Group

The methyl ester functionality (-COOCH₃) in Methyl 2-acetamido-4,5-dichlorobenzoate is a primary site for nucleophilic acyl substitution. The most common transformation is hydrolysis, which can be catalyzed by either acid or base to yield the corresponding carboxylic acid, 2-acetamido-4,5-dichlorobenzoic acid.

Under basic conditions, such as treatment with sodium hydroxide (B78521) in an aqueous or alcoholic medium, the ester undergoes saponification. The reaction proceeds via attack of a hydroxide ion on the electrophilic carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion.

In contrast, acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. While effective, conditions for ester hydrolysis must be chosen carefully to avoid concomitant hydrolysis of the acetamido group. rsc.org

| Reaction | Reagents | Product | Mechanism |

| Saponification | NaOH, H₂O/MeOH | 2-acetamido-4,5-dichlorobenzoic acid | Nucleophilic Acyl Substitution |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 2-acetamido-4,5-dichlorobenzoic acid | Acid-Catalyzed Nucleophilic Acyl Substitution |

Transformations Involving the Acetamido Functionality

The acetamido group (-NHCOCH₃) is a crucial modulator of the ring's electronic properties and offers another handle for chemical modification.

Hydrolytic Pathways and Deprotection Strategies

The acetamido group can be hydrolyzed to the parent amine, 2-amino-4,5-dichlorobenzoate, under more forcing acidic or basic conditions than those typically required for ester hydrolysis. nih.gov This reaction is essentially the cleavage of an amide bond, which is generally more stable and resistant to hydrolysis than an ester bond.

High temperatures or strong acid/base concentrations are often necessary. nih.gov For instance, refluxing in concentrated hydrochloric acid or sodium hydroxide solution would effect the deprotection. The choice of conditions must consider the stability of the ester group if its preservation is desired. Selective hydrolysis can be challenging due to the potential for both groups to react. rsc.org

| Reaction | Conditions | Product | Notes |

| Acidic Hydrolysis | Concentrated HCl, heat | Methyl 2-amino-4,5-dichlorobenzoate | Ester may also be hydrolyzed. |

| Basic Hydrolysis | Concentrated NaOH, heat | 2-amino-4,5-dichlorobenzoic acid | Ester group is saponified. |

N-Functionalization and Derivatization at the Amide Nitrogen

The amide nitrogen of the acetamido group possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to delocalization into the adjacent carbonyl group. However, deprotonation of the amide N-H with a strong base (e.g., NaH) can generate a highly nucleophilic amidate anion. This anion can then be reacted with various electrophiles to achieve N-functionalization. nih.gov For example, alkyl halides can be used to introduce N-alkyl groups, and acyl chlorides can be used for N-acylation.

Electrophilic Aromatic Substitution Reactions on the Dichlorinated Ring

The benzene (B151609) ring of this compound has only one available position for electrophilic aromatic substitution (SEAr), at C6. The regiochemical outcome of such a reaction is determined by the directing effects of the existing substituents. wikipedia.orglibretexts.org

Acetamido group (-NHCOCH₃): Strongly activating and an ortho, para-director.

Chloro groups (-Cl): Deactivating yet ortho, para-directing. wikipedia.org

Methyl ester group (-COOCH₃): Deactivating and a meta-director.

The powerful activating, ortho-directing effect of the acetamido group at C2 overwhelmingly directs incoming electrophiles to the C6 position. The deactivating nature of the two chlorine atoms and the ester group makes the ring less reactive than benzene itself, likely requiring strong electrophiles and potentially harsh conditions for reactions like nitration or halogenation. masterorganicchemistry.combyjus.com

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -NHCOCH₃ | C2 | Activating | Ortho, Para |

| -Cl | C4 | Deactivating | Ortho, Para |

| -Cl | C5 | Deactivating | Ortho, Para |

| -COOCH₃ | C1 | Deactivating | Meta |

Nucleophilic Aromatic Substitution Mechanisms, including Radical Pathways (e.g., SRN1 Reactions)

Aryl halides are typically unreactive towards nucleophiles, but the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the dichlorinated ring is rendered electron-deficient by the two chlorine atoms and the methyl ester group, making it a potential substrate for SNAr reactions under forcing conditions (e.g., high temperature, strong nucleophile). libretexts.org The reaction would proceed via an addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate. libretexts.org

An alternative pathway for the substitution of aryl halides is the radical-nucleophilic aromatic substitution (SRN1) mechanism. researchgate.netorganicreactions.orgdalalinstitute.com This chain reaction is particularly effective for unactivated aryl halides and involves radical and radical anion intermediates. chim.it It can be initiated by photostimulation, solvated electrons, or electrochemically. For a dihaloaromatic compound, this pathway could lead to mono- or di-substituted products, potentially offering a different reactivity pattern compared to SNAr or metal-catalyzed processes. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations being particularly prominent. mdpi-res.comresearchgate.netrsc.orguniurb.it The two chlorine atoms on the ring serve as handles for such transformations.

Suzuki-Miyaura Coupling: One or both chlorine atoms could be replaced by aryl, vinyl, or alkyl groups by reacting the substrate with an appropriate organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.org Selective mono-substitution may be possible by controlling stoichiometry and reaction conditions, with the relative positions of the chlorine atoms to the other substituents influencing their reactivity. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org This would allow for the introduction of a primary or secondary amine in place of one or both chlorine atoms, significantly expanding the molecular complexity. nih.govresearchgate.net

The steric hindrance and electronic environment around each chlorine atom would likely lead to differences in their reactivity, potentially allowing for sequential and regioselective cross-coupling reactions.

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron reagent (R-B(OH)₂) | C-C |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine (R₂NH) | C-N |

Mechanistic Insights into Chemical Transformations of this compound Remain Elusive

Despite its potential role as a key intermediate in the synthesis of widely used pharmaceuticals, detailed mechanistic investigations into the specific chemical transformations of this compound are not extensively documented in publicly available scientific literature. While the synthesis of related compounds and the broader classes of reactions it might undergo are discussed, specific studies focusing solely on the reaction pathways, kinetics, and intermediates of this particular molecule are scarce.

The chemical structure of this compound suggests several potential avenues for chemical reactivity, primarily centered around the ester, the acetamido group, and the dichlorinated aromatic ring. Transformations such as hydrolysis of the methyl ester, reactions involving the acetamido group, and nucleophilic aromatic substitution of the chlorine atoms are theoretically plausible. However, without dedicated research, any discussion of the mechanisms of these transformations remains speculative and based on general principles of organic chemistry rather than concrete experimental or computational evidence for this specific compound.

Similarly, the chlorine atoms on the aromatic ring could potentially undergo nucleophilic aromatic substitution (SNAr). The success of such reactions is heavily dependent on the nature of the nucleophile and the reaction conditions. The presence of the electron-withdrawing acetamido and ester groups could facilitate this type of reaction by stabilizing the negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism. However, the precise regioselectivity and the kinetic parameters of such a substitution on this specific substrate have not been reported.

Furthermore, intramolecular reactions, such as cyclization involving the acetamido and ester groups, could be envisioned under certain conditions, potentially leading to heterocyclic structures. The mechanism of such a cyclization would be of significant interest, but again, lacks specific investigation in the available literature.

The absence of detailed mechanistic studies for this compound highlights a gap in the current body of chemical research. Such studies, whether through experimental techniques like kinetic analysis and spectroscopic identification of intermediates or through computational modeling, would be invaluable. They would not only provide a deeper understanding of the fundamental reactivity of this compound but also aid in the optimization of synthetic routes for pharmaceuticals and other fine chemicals where it may serve as a precursor.

Derivatization and Exploration of Analogues of Methyl 2 Acetamido 4,5 Dichlorobenzoate

Strategies for Structural Modification and Functional Group Interconversion

The structure of Methyl 2-acetamido-4,5-dichlorobenzoate offers several avenues for chemical modification. These can be broadly categorized by the functional group being altered: the acetamido group, the methyl ester, and the dichlorinated aromatic ring.

Modifications of the Acetamido Group:

The acetamido moiety (-NHCOCH₃) provides opportunities for both N-alkylation and variations of the acyl group.

N-Alkylation: The nitrogen atom of the amide can be alkylated, although this can be challenging due to the reduced nucleophilicity of the amide nitrogen.

Acyl Group Modification: The acetyl group can be replaced with a variety of other acyl groups to explore the impact of sterics and electronics. This can be achieved by hydrolysis of the amide to the corresponding amine, followed by re-acylation.

A plausible reaction scheme for the modification of the acetamido group is presented below:

Scheme 1: Proposed Derivatization of the Acetamido GroupWhere R can be a range of alkyl, aryl, or heterocyclic groups.

Modifications of the Methyl Ester:

The methyl ester (-COOCH₃) is a versatile functional group that can be readily converted into other functionalities.

Hydrolysis: Saponification of the methyl ester with a base such as sodium hydroxide (B78521) would yield the corresponding carboxylic acid. This introduces a new point for derivatization, such as amide bond formation.

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can produce a variety of esters.

Amidation: The methyl ester can be converted directly to an amide by reaction with an amine.

Reduction: The ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride.

Modifications of the Aromatic Ring:

The dichlorinated benzene (B151609) ring is the scaffold of the molecule. While aromatic substitution on a heavily substituted ring can be challenging, some transformations may be possible.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are electron-withdrawing, which can activate the ring towards nucleophilic attack, although the positions are not ideal for this reaction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could potentially be employed to replace the chlorine atoms with other substituents, though this may require careful optimization of reaction conditions.

A hypothetical example of a Suzuki coupling reaction is shown below:

Scheme 2: Proposed Suzuki Coupling on the Aromatic RingWhere R is an aryl or vinyl group.

Examination of Structure-Reactivity Relationships within Derivatized Analogues

The systematic derivatization of this compound would generate a library of analogues. The analysis of how these structural changes affect the molecule's reactivity and potential biological activity is crucial for understanding its chemical behavior.

Structure-activity relationship (SAR) studies on substituted benzamides have shown that the nature and position of substituents on the aromatic ring can significantly influence their biological activity. For instance, in a series of substituted N-(4-(4-(1,2-benzisothiazol-3-yl)-1- piperazinyl)butyl)benzamides, the introduction of different substituents on the benzamide ring led to variations in their antipsychotic potential acs.org. It is plausible that similar principles would apply to derivatives of this compound.

The following table outlines potential modifications and their predicted impact on the molecule's properties, based on general chemical principles and findings from related compound series.

| Modification Site | Derivative Example | Potential Impact on Properties | Rationale |

| Acetamido Group | Replacement of acetyl with a longer alkyl chain | Increased lipophilicity | Addition of hydrophobic alkyl groups. |

| Acetamido Group | Introduction of a basic nitrogen in the acyl group | Increased water solubility at acidic pH | The basic nitrogen can be protonated. |

| Methyl Ester | Conversion to a carboxylic acid | Increased polarity and hydrogen bonding capability | The carboxylic acid group is a strong hydrogen bond donor and acceptor. |

| Methyl Ester | Formation of a series of alkyl esters | Modulation of lipophilicity and steric bulk | Varying the length and branching of the alkyl chain. |

| Aromatic Ring | Replacement of a chlorine atom with a methyl group | Decreased electron-withdrawing character of the ring | Chlorine is more electronegative than a methyl group. |

| Aromatic Ring | Replacement of a chlorine atom with a methoxy (B1213986) group | Increased electron-donating character of the ring | The methoxy group is an electron-donating group. |

Interactive Data Table: Predicted Physicochemical Properties of Hypothetical Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Water Solubility |

| This compound | C₁₀H₉Cl₂NO₃ | 278.09 | 2.5 | Low |

| 2-acetamido-4,5-dichlorobenzoic acid | C₉H₇Cl₂NO₃ | 264.06 | 2.0 | Moderate |

| Methyl 2-amino-4,5-dichlorobenzoate | C₈H₇Cl₂NO₂ | 220.05 | 2.2 | Low |

| Ethyl 2-acetamido-4,5-dichlorobenzoate | C₁₁H₁₁Cl₂NO₃ | 292.12 | 2.8 | Low |

Note: The LogP and water solubility values are predictive and would require experimental verification.

High-Throughput Synthesis and Screening of Related Compound Libraries

To efficiently explore the chemical space around this compound, high-throughput synthesis (HTS) and screening techniques are invaluable. HTS allows for the rapid generation of a large number of compounds in parallel, significantly accelerating the discovery process. drugtargetreview.comvapourtec.com

High-Throughput Synthesis Strategies:

Parallel Synthesis: This approach involves the simultaneous synthesis of a library of compounds in separate reaction vessels. tarosdiscovery.com For the derivatization of this compound, a core scaffold (e.g., 2-amino-4,5-dichlorobenzoic acid) could be prepared in bulk and then reacted with a diverse set of building blocks (e.g., various acyl chlorides or alcohols) in a parallel fashion.

Automated Synthesis Platforms: Robotic systems can be employed to automate the repetitive tasks of liquid handling, heating, and purification, further increasing the efficiency of library synthesis. vapourtec.com

Screening of Compound Libraries:

Once a library of analogues has been synthesized, high-throughput screening (HCS) can be used to rapidly assess their properties. nih.gov Depending on the desired application, this could involve screening for:

Biological Activity: Testing the compounds against a specific biological target, such as an enzyme or receptor.

Physicochemical Properties: Measuring properties like solubility, stability, and lipophilicity.

The integration of high-throughput synthesis and screening allows for a systematic exploration of the structure-activity relationships within a compound family, enabling the rapid identification of derivatives with optimized properties. drugtargetreview.com

Advanced Spectroscopic and Crystallographic Research Techniques

X-ray Diffraction Studies for Molecular and Supramolecular Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. For Methyl 2-acetamido-4,5-dichlorobenzoate, a single-crystal X-ray diffraction study would yield a wealth of information. This includes exact bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

While specific crystallographic data for this compound (CAS 869550-60-7) is not widely published, analysis of a related compound, Methyl 2,5-dichlorobenzoate (B1240473), reveals key structural features that can be extrapolated. In a study of Methyl 2,5-dichlorobenzoate, the benzene (B151609) ring was found to be oriented at a significant dihedral angle relative to the planar ester group. For this compound, X-ray analysis would similarly elucidate the planarity of the acetamido group and its orientation relative to the benzene ring and the methyl ester group.

Furthermore, X-ray diffraction is instrumental in understanding supramolecular assembly. It would reveal intermolecular interactions such as hydrogen bonds (e.g., between the N-H of the acetamido group and a carbonyl oxygen of a neighboring molecule), halogen bonding (involving the chlorine atoms), and π-π stacking interactions between aromatic rings. These interactions govern the crystal packing and influence the material's bulk properties.

Table 1: Hypothetical Crystallographic Data Parameters for this compound (Note: The following table is illustrative of the data that would be obtained from an X-ray diffraction study, as specific experimental data is not publicly available.)

| Parameter | Expected Data Type | Description |

| Crystal System | e.g., Monoclinic | The symmetry system to which the crystal belongs. |

| Space Group | e.g., P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | Å, ° | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | Integer | The number of molecules per unit cell. |

| Key Torsion Angles | Degrees (°) | Dihedral angles defining the orientation of the acetamido and methyl ester groups relative to the ring. |

| Hydrogen Bond Distances | Ångströms (Å) | Distances and angles for intermolecular hydrogen bonds (e.g., N-H···O=C). |

Advanced Applications of Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, providing detailed information about molecular structure and dynamics in solution.

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the N-H proton, the acetyl methyl protons, and the ester methyl protons. The chemical shifts (δ) and coupling constants (J) of the two aromatic protons would confirm their relative positions on the benzene ring. The N-H proton's chemical shift can be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and amide groups, the aromatic carbons (both with and without attached protons), and the two methyl carbons.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are essential for unambiguous assignment of all signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, offering insights into the molecule's preferred conformation in solution, such as the orientation of the acetamido group.

Table 2: Predicted NMR Chemical Shift Ranges for this compound (Note: Values are estimates based on related structures. Actual experimental values may vary.)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic-H (2) | 7.5 - 8.5 | Two singlets or narrow doublets. |

| NH (Amide) | 9.0 - 11.0 | Broad singlet, position is solvent and concentration dependent. | |

| OCH₃ (Ester) | 3.8 - 4.0 | Singlet. | |

| CH₃ (Acetyl) | 2.0 - 2.3 | Singlet. | |

| ¹³C | C=O (Ester) | 165 - 170 | |

| C=O (Amide) | 168 - 172 | ||

| Aromatic C-Cl (2) | 125 - 135 | ||

| Aromatic C-N / C-C=O | 130 - 140 | ||

| Aromatic C-H (2) | 120 - 130 | ||

| OCH₃ (Ester) | 52 - 55 | ||

| CH₃ (Acetyl) | 23 - 26 |

NMR is also invaluable for reaction monitoring, for instance, during the synthesis of this compound from its precursors. By taking spectra of the reaction mixture over time, one can track the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions.

Utilization of Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of laser light (Raman) corresponds to the energy of molecular vibrations, such as stretching and bending of bonds. These techniques are excellent for confirming the presence of key functional groups.

For this compound, the IR spectrum would prominently feature:

N-H stretch: A sharp peak around 3300 cm⁻¹.

C=O stretches: Two strong absorptions in the 1650-1750 cm⁻¹ region, one for the amide carbonyl and one for the ester carbonyl.

C-Cl stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C-Cl bonds, which may be weak in the IR spectrum. Together, these techniques provide a vibrational fingerprint of the molecule. Comparing the experimental spectra with those predicted from theoretical calculations can lead to a detailed assignment of each vibrational mode.

Table 3: Key Vibrational Frequencies for Functional Group Confirmation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Amide N-H | Stretch | ~3300 | Medium-Strong (IR) |

| Amide C=O | Stretch | 1680 - 1700 | Strong (IR) |

| Ester C=O | Stretch | 1720 - 1740 | Strong (IR) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Ester C-O | Stretch | 1100 - 1300 | Strong (IR) |

| Aryl C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry for Comprehensive Reaction Product Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molar mass: 262.09 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₁₀H₉Cl₂NO₃) with high accuracy. The presence of two chlorine atoms would be evident from a characteristic isotopic pattern for the molecular ion peak (M⁺), with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

Electron Ionization (EI) mass spectrometry would induce predictable fragmentation of the molecule. Key fragmentation pathways for this compound would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester, resulting in an [M-31]⁺ peak.

Loss of the acetyl group, often as a ketene (B1206846) (CH₂=C=O), leading to an [M-42]⁺ peak.

Cleavage of the ester group, giving a fragment corresponding to the dichlorinated acetamidobenzoyl cation.

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of reaction products or impurities during synthesis.

Integration of Experimental Spectroscopic Data with Theoretical Predictions

Modern computational chemistry allows for the prediction of molecular properties, including geometries, vibrational frequencies, and NMR chemical shifts. Techniques like Density Functional Theory (DFT) are often used to model the structure of molecules like this compound.

The integration of theoretical data with experimental results provides a more robust and complete understanding of the molecule.

Geometry: A theoretically optimized molecular structure can be compared with X-ray crystallography data to validate the computational model or to understand conformational differences between the solid state and the gas phase (theoretical).

Vibrational Spectra: Calculated IR and Raman frequencies, when appropriately scaled, can be used to assign the experimental vibrational bands to specific atomic motions, aiding in the interpretation of complex spectra.

NMR Spectra: Theoretical calculations can predict ¹H and ¹³C chemical shifts. Comparing these with experimental spectra helps to resolve ambiguities in signal assignments and provides a deeper understanding of how the electronic structure influences the magnetic environment of the nuclei.

This synergistic approach, combining direct experimental observation with theoretical modeling, is the cornerstone of modern chemical characterization, enabling a thorough elucidation of the structural and electronic properties of this compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT and HF methods)

Quantum chemical calculations are fundamental to understanding the electronic properties of methyl 2-acetamido-4,5-dichlorobenzoate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's electronic structure and predict its reactivity.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For instance, a related compound, N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, was analyzed using DFT to understand its stability and reactivity, highlighting the utility of this approach.

Hartree-Fock methods, while older and less inclusive of electron correlation effects, provide a foundational understanding of the electronic wavefunction and can be a starting point for more advanced calculations.

These quantum chemical methods can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. The MEP map for this compound would likely show negative potential regions around the oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack, while positive potential would be concentrated around the hydrogen atoms of the acetamido group.

Table 1: Illustrative Data from Quantum Chemical Calculations

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations can reveal the preferred orientations of the acetamido and ester groups relative to the dichlorinated benzene (B151609) ring. By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular interactions influence its conformation. The results of MD simulations can be analyzed to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a chemical reaction.

The stability of protein-ligand complexes, for instance, can be assessed through MD simulations by monitoring parameters like the root mean square deviation (RMSD) of the atomic positions over the course of the simulation.

Analysis of Reaction Pathways and Transition States through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of the transition states.

Techniques based on quantum chemistry can calculate the high-energy, fleeting structures of transition states, which are often impossible to observe experimentally. Knowing the structure of a transition state is vital for understanding reaction kinetics and for designing catalysts that can lower the activation energy of a desired reaction. For example, computational models could be used to study the hydrolysis of the ester group or reactions involving the acetamido moiety, providing detailed insights into the bond-breaking and bond-forming processes.

Prediction and Validation of Spectroscopic Parameters via Computational Approaches

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide data that aids in the analysis of experimental spectra.

Theoretical vibrational frequencies can be calculated using DFT and compared with experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR spectra to aid in structural elucidation.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule by calculating the energies of electronic transitions. These computational predictions can be validated against experimental spectra, providing a comprehensive understanding of the molecule's spectroscopic signatures.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₃) | 2.1 ppm | 2.0 ppm |

| ¹³C NMR Chemical Shift (C=O) | 168 ppm | 167 ppm |

| UV-Vis λmax | 295 nm | 290 nm |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Understanding how molecules of this compound interact with each other in the solid state is crucial for controlling its crystallization and physical properties. Computational analysis of crystal structures can reveal the key intermolecular interactions and packing motifs.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Synthetic Precursor in Multi-Step Organic Synthesis

While specific, documented multi-step syntheses commencing from Methyl 2-acetamido-4,5-dichlorobenzoate are not readily found in published literature, its structural relative, 2-Amino-4,5-dichloro-benzoic acid methyl ester, is noted as an intermediate in the synthesis of various pharmaceutical compounds. guidechem.com The acetamido group in this compound could serve as a protecting group for the amine, which can be deprotected at a suitable stage in a synthetic sequence. The chloro substituents and the methyl ester group provide reactive sites for various organic transformations, such as nucleophilic aromatic substitution, hydrolysis, amidation, and cross-coupling reactions, making it a plausible, though not widely documented, precursor for more complex molecules.

Integration into Combinatorial Chemistry Platforms for Diversity-Oriented Synthesis

There is no specific information available in scientific literature detailing the integration of this compound into combinatorial chemistry platforms for the purpose of diversity-oriented synthesis. In principle, molecules with multiple functional groups like this one are potential candidates for such platforms, where the different reactive sites can be elaborated with a variety of reagents to generate a library of structurally diverse compounds.

Contribution to the Synthesis of Specialty Organic Materials (e.g., polymers)

There is no information in the reviewed scientific literature or patent databases to suggest that this compound has been utilized in the synthesis of specialty organic materials such as polymers. The synthesis of polymers typically requires monomers with specific reactive groups capable of undergoing polymerization reactions, and the suitability of this compound for such purposes has not been explored in available documentation.

Future Research Directions and Emerging Avenues

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

The synthesis of complex organic molecules is increasingly benefiting from the integration of enzymatic methods, which offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. For Methyl 2-acetamido-4,5-dichlorobenzoate, chemoenzymatic or biocatalytic routes present a promising area of research.

A potential chemoenzymatic strategy could involve the use of lipases for the selective acylation of an aminobenzoate precursor. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to be effective catalysts for amidation reactions in organic media. nih.govacs.org This approach could start with a precursor like methyl 2-amino-4,5-dichlorobenzoate. The enzymatic acylation of the amino group using an acetyl donor would yield the final product. This method offers the advantage of high regioselectivity, avoiding the need for protecting groups that are often necessary in conventional chemical synthesis. nih.gov Research in this area could focus on optimizing reaction conditions, including the choice of solvent, temperature, and acyl donor, to maximize yield and purity.

Furthermore, the biosynthesis of the dichlorinated benzoic acid backbone itself is a viable research direction. While nature provides pathways for benzoic acid synthesis, creating halogenated derivatives often requires engineered enzymatic cascades. nih.govnih.gov Future research could explore the development of whole-cell biocatalysts engineered to produce 2-amino-4,5-dichlorobenzoic acid from simpler, renewable feedstocks.

Exploration of Unconventional Reactivity Patterns under Extreme Conditions

The study of chemical reactions under extreme conditions, such as high pressure, intense light, or mechanical stress, can reveal novel reactivity patterns not observable under standard laboratory conditions. For a molecule like this compound, with its chlorinated aromatic ring, these unconventional methods could lead to new synthetic transformations.

Photocatalysis: The carbon-chlorine bonds on the aromatic ring are potential sites for photochemical reactions. Visible-light photoredox catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation. nih.govacs.org Research could investigate the use of photocatalysts to activate the C-Cl bonds, enabling their substitution with other functional groups. This could lead to the synthesis of novel derivatives with potentially interesting biological or material properties. The mechanism might involve the generation of an aryl radical intermediate, which could then be trapped by a variety of nucleophiles. nih.gov

Mechanochemistry: This solvent-free approach uses mechanical energy to induce chemical reactions. acs.org Ball milling of this compound with appropriate reagents could lead to unique transformations. For instance, mechanochemical methods have been shown to facilitate the dechlorination of aryl chlorides. acs.org Exploring the mechanochemical reactivity of this compound could offer a greener and more efficient route to its derivatives.

Computational Design and Virtual Screening of Functional Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methods can be employed to design and screen for functional analogues with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of a molecule and its biological activity. nih.govfrontiersin.org By creating a library of virtual analogues of this compound with varying substituents, QSAR models could predict their potential efficacy as, for example, antimicrobial or anticancer agents. researchgate.netnih.gov These predictive models can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its analogues. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, often performed in microreactors, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. numberanalytics.comrsc.orgnih.govmdpi.comchemicalindustryjournal.co.uk

The synthesis of this compound and its derivatives could be adapted to a continuous flow process. This would involve pumping the reactants through a series of interconnected reactors where each step of the synthesis occurs. mdpi.com For example, a flow system could be designed to first perform the chlorination of a precursor, followed by amidation and esterification in subsequent modules. This approach would allow for precise control over reaction parameters, leading to higher yields and purity. rsc.org The integration of online monitoring and automated optimization algorithms could further accelerate the discovery of new reaction conditions and the synthesis of novel analogues.

Investigation of Environmental Fates of Related Dichlorobenzoates and Methodologies for Mitigation

The widespread use of chlorinated aromatic compounds has raised concerns about their environmental persistence and potential toxicity. eurochlor.orgnih.govnih.govresearchgate.net Therefore, investigating the environmental fate of dichlorobenzoates and developing effective remediation strategies is of paramount importance.

Biodegradation: Research has shown that some microorganisms are capable of degrading chlorinated aromatic compounds. eurochlor.orgnih.gov Studies could focus on identifying and characterizing microbial strains or consortia that can metabolize 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid, which are structurally related to the core of the target molecule. researchgate.net Understanding the enzymatic pathways involved in the degradation process could lead to the development of bioremediation strategies for contaminated sites.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-acetamido-4,5-dichlorobenzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Chlorination : Introduce Cl substituents at positions 4 and 5 via electrophilic aromatic substitution under controlled temperature (e.g., 0–5°C).

Acetamido Group Introduction : React the intermediate with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamido group at position 3.

Esterification : Methylation of the carboxylic acid precursor using methanol and a catalytic acid (e.g., H₂SO₄).

Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC. A yield of ~65% has been reported for analogous dichlorinated benzoate syntheses .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 0°C | 70–80 (estimated) |

| Acetamidation | Acetyl chloride, pyridine | 60–70 |

| Esterification | MeOH, H₂SO₄, reflux | 80–90 |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns and ester/amide functionality. For example, the methyl ester group typically appears as a singlet at ~3.8–4.0 ppm in ¹H NMR.

- IR Spectroscopy : Identify carbonyl stretches (C=O ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺: 278.03 for C₁₀H₉Cl₂NO₃).

- HPLC : Assess purity (>95% recommended for crystallographic studies) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic models be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values for the proposed structure.

- Crystallographic Refinement : Use programs like SHELXL to refine X-ray data. For example, a related dichlorobenzoate compound (methyl 2,5-dichlorobenzoate) showed a 39.22° dihedral angle between the benzene and ester planes, which can guide modeling .

- Dynamic NMR : Investigate rotational barriers of the acetamido group if unexpected splitting is observed.

Q. What strategies address low yields in the final esterification step?

- Methodological Answer :

- Reagent Optimization : Replace H₂SO₄ with Lewis acids (e.g., BF₃·OEt₂) to enhance methyl ester formation.

- Protection/Deprotection : Temporarily protect the acetamido group with Boc anhydride to prevent side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 100°C vs. 12 hours under reflux) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., Cl substituents activate positions 4/5 for substitution).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, DMSO may stabilize transition states in SNAr reactions.

- Hammett Parameters : Correlate substituent effects (σ values for Cl and acetamido groups) with experimental rate constants .

Data Contradiction Analysis

Q. How to interpret conflicting melting point data for structurally similar analogs?

- Methodological Answer :

- Polymorphism Screening : Perform DSC and XRPD to identify crystalline forms. For example, methyl 2,5-dichlorobenzoate exhibits a melting point of 319 K , while analogs with bulkier groups may show lower values due to lattice distortions.

- Impurity Profiling : Use GC-MS or HPLC to detect byproducts (e.g., residual acetyl chloride) that depress melting points.

Structural Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.